molecular formula C15H15ClO B12727646 1,1'-Biphenyl, 2-chloro-4'-(ethoxymethyl)- CAS No. 109523-85-5

1,1'-Biphenyl, 2-chloro-4'-(ethoxymethyl)-

Cat. No.: B12727646
CAS No.: 109523-85-5
M. Wt: 246.73 g/mol
InChI Key: BYEMSPWDLGUNKB-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2-chloro-4’-(ethoxymethyl)- is an organic compound with the molecular formula C15H15ClO and a molecular weight of 246.73 g/mol This compound is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a chlorine atom at the 2-position and an ethoxymethyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2-chloro-4’-(ethoxymethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Chlorination: The biphenyl undergoes chlorination to introduce a chlorine atom at the 2-position. This can be achieved using reagents like chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.

    Ethoxymethylation: The chlorinated biphenyl is then subjected to ethoxymethylation

Industrial Production Methods

Industrial production of 1,1’-Biphenyl, 2-chloro-4’-(ethoxymethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2-chloro-4’-(ethoxymethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the ethoxymethyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of biphenyl derivatives with various functional groups.

    Oxidation: Formation of biphenyl carboxylic acids or aldehydes.

    Reduction: Formation of dechlorinated biphenyl or modified ethoxymethyl derivatives.

Scientific Research Applications

1,1’-Biphenyl, 2-chloro-4’-(ethoxymethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2-chloro-4’-(ethoxymethyl)- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and ethoxymethyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 2-chloro-: Lacks the ethoxymethyl group, resulting in different chemical properties and reactivity.

    1,1’-Biphenyl, 4-chloro-: Chlorine atom at a different position, leading to variations in its chemical behavior.

    1,1’-Biphenyl, 2-ethoxymethyl-: Lacks the chlorine atom, affecting its overall reactivity and applications.

Uniqueness

1,1’-Biphenyl, 2-chloro-4’-(ethoxymethyl)- is unique due to the presence of both chlorine and ethoxymethyl groups, which confer distinct chemical properties and potential applications. Its dual functionalization allows for versatile reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

109523-85-5

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

1-chloro-2-[4-(ethoxymethyl)phenyl]benzene

InChI

InChI=1S/C15H15ClO/c1-2-17-11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h3-10H,2,11H2,1H3

InChI Key

BYEMSPWDLGUNKB-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl

Origin of Product

United States

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